molecular formula C24H28N4O6S B15286290 C24H28N4O6S

C24H28N4O6S

Cat. No.: B15286290
M. Wt: 500.6 g/mol
InChI Key: QEHGCQJLOZOLSS-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a pyridine ring, and a morpholine ring, among other functional groups. It is not considered a drug-like molecule due to its high mutagenic and tumorigenic properties .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide: has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including its mutagenic and tumorigenic properties.

    Medicine: Investigated for its potential therapeutic applications, although its high mutagenic and tumorigenic properties limit its use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide: can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of sulfonamide groups and complex ring systems. 4-[(E)-hydroxy-(1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene)methyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its high mutagenic and tumorigenic properties .

Properties

Molecular Formula

C24H28N4O6S

Molecular Weight

500.6 g/mol

IUPAC Name

N,N-dimethyl-4-[(3E)-8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O6S/c1-27(2)35(31,32)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(29)22(18)26-34-20-9-11-33-24(20)30/h4-7,12,16,19-20H,8-11,13H2,1-3H3,(H,25,26,29)

InChI Key

QEHGCQJLOZOLSS-UHFFFAOYSA-N

Isomeric SMILES

CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N\OC5CCOC5=O)/C(=O)N3

Canonical SMILES

CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC5CCOC5=O)C(=O)N3

Origin of Product

United States

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